![molecular formula C12H13F3N4O2 B7825214 3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B7825214.png)
3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a complex organic compound characterized by its triazolo[1,5-a]pyrimidin core structure, which is substituted with isopropyl and trifluoromethyl groups[_{{{CITATION{{{_1{3-5-isopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl ...
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidin core[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common approach is the reaction of appropriate precursors such as hydrazine hydrate and chloropyrazine under controlled conditions[{{{CITATION{{{3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ...{{{CITATION{{{_3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, microwave-mediated reactions, and other advanced techniques to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Method for synthesizing 3- (trifluoromethyl)-5,6,7,8-tetrahydro- 1,2,4 ...[{{{CITATION{{{_4{N- (5,7-DIMETHOXY [1,2,4]TRIAZOLO [1,5-a]PYRIMIDIN-2-YL ...](https://patents.google.com/patent/EP1242425A2/en).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its unique chemical properties may find applications in material science and other industrial processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. Further research would be needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-(5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is structurally similar to other triazolo[1,5-a]pyrimidin derivatives, such as those with different substituents on the core structure.
Uniqueness: What sets this compound apart is the specific combination of isopropyl and trifluoromethyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-[5-propan-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2/c1-6(2)7-5-8(12(13,14)15)19-11(16-7)17-9(18-19)3-4-10(20)21/h5-6H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPWNHCPJZRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=NC(=NN2C(=C1)C(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B7825131.png)
![ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825137.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)
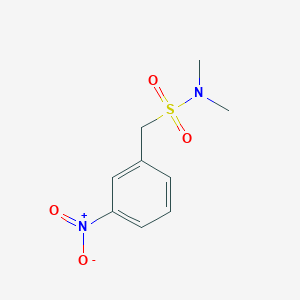
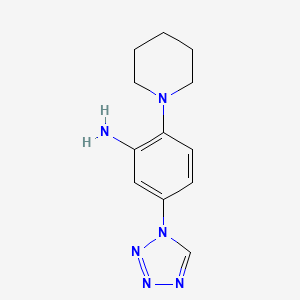
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B7825174.png)
![{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetic acid](/img/structure/B7825178.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B7825189.png)
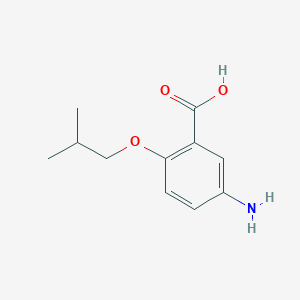
![ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825204.png)

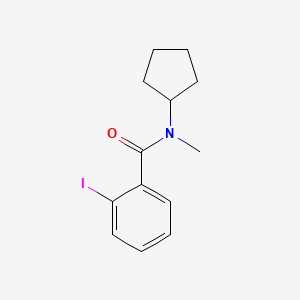
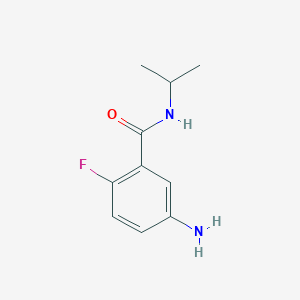
![2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825232.png)
